

physical and chemical properties of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

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Compound of Interest

Compound Name: *threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether*

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An In-depth Technical Guide to threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether**, a lignan of interest in life sciences research. This document collates available data on its structural and chemical characteristics, outlines generalized experimental protocols for its synthesis and analysis, and explores its potential biological activities, particularly in the context of inflammatory signaling pathways. The information is presented to support further research and development efforts involving this compound.

Introduction

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a natural product belonging to the lignan class of phenylpropanoids.^[1] Lignans are a diverse group of phytochemicals found

in a wide variety of plants and are known to exhibit a range of biological activities. This particular compound has the CAS Number 844637-85-0.^[2] Its complex structure, featuring a β -O-4 ether linkage, is characteristic of lignin and related compounds, making it a valuable subject for studies in natural product chemistry, biochemistry, and pharmacology.

Physicochemical Properties

While specific experimental data for some physical properties of **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** are not readily available in the public domain, the following tables summarize its known chemical and physical characteristics based on available data sheets and chemical databases.

Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₃₁ H ₃₆ O ₁₁	^[2]
Molecular Weight	584.61 g/mol	^[1]
CAS Number	844637-85-0	^[2]
SMILES	<chem>COc1cc(C=CCO)cc2C(CO)C(Oc12)c1cc(OC)c(O--INVALID-LINK----INVALID-LINK--c2ccc(O)c(OC)c2)c(OC)c1</chem>	^[2]
Purity	≥98%	^[3]

Physical Properties

Property	Value	Source(s)
Physical Description	Powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3][4]
Storage Temperature	-20°C, protected from air and light	[2][3]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** are not explicitly published. However, based on established methods for the synthesis of analogous guaiacylglycerol-β-aryl ether lignin models, a generalized approach can be outlined.

Synthesis (General Approach)

The synthesis of guaiacylglycerol-β-aryl ethers typically involves a multi-step process. A common strategy is the condensation of a protected vanillin derivative with a brominated aryl ketone, followed by reduction and deprotection steps. The separation of diastereomers (erythro and threo) is often achieved using chromatographic techniques.

Example of a Synthetic Strategy for a Similar Compound (Guaiacylglycerol-β-guaiacyl ether):

- **Protection of Vanillin:** The phenolic hydroxyl group of vanillin is protected, for example, as a tetrahydropyranyl (THP) ether.
- **Condensation:** The protected vanillin is reacted with an α-bromoacetylated guaiacol derivative in the presence of a base.

- **Reduction:** The resulting keto-ether is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. This step often produces a mixture of erythro and threo diastereomers.
- **Separation of Diastereomers:** The erythro and threo isomers are separated using chromatographic methods like column chromatography or preparative thin-layer chromatography (TLC).
- **Deprotection:** The protecting group on the phenolic hydroxyl is removed to yield the final product.

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To confirm the chemical structure and stereochemistry of the synthesized compound.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
- **Data Acquisition:** ¹H NMR and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more detailed structural elucidation and assignment of proton and carbon signals. The stereochemistry (threo or erythro) can often be determined by analyzing the coupling constants of the protons on the glycerol side chain.

3.2.2. Mass Spectrometry (MS)

- **Objective:** To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
- **Instrumentation:** A mass spectrometer, such as a High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

- **Data Acquisition:** The mass spectrum is acquired in either positive or negative ion mode. The accurate mass measurement from HRMS can be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

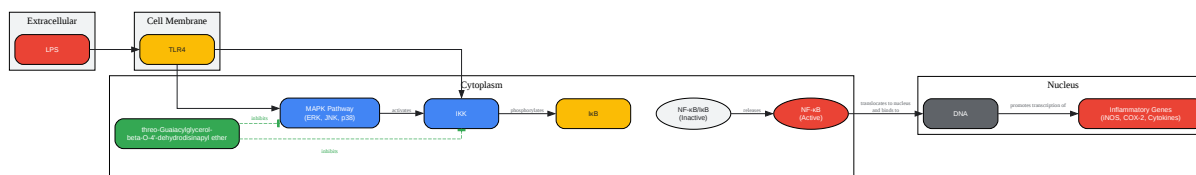
Lignans, as a class, are known to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While specific studies on the signaling pathways modulated by **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** are limited, research on structurally similar lignans provides valuable insights.

Many lignans have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.^{[2][5]} These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.

A related compound, threo-Guaiacylglycerol beta-coniferyl ether, has been reported to exhibit anti-neuroinflammatory activities by inhibiting NO production.^[6] This suggests that **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** may also interact with inflammatory signaling cascades.

Postulated Anti-Inflammatory Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which lignans, and potentially **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether**, may exert their anti-inflammatory effects. The pathway highlights the inhibition of the NF- κ B and MAPK signaling cascades, leading to a decrease in the expression of inflammatory genes.



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Caption: Postulated anti-inflammatory signaling pathway of lignans.

Conclusion

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a complex natural product with potential for further investigation in various scientific fields. While there is a need for more comprehensive experimental data on its physical properties and specific biological mechanisms, the existing information on its chemical nature and the activities of related lignans provides a solid foundation for future research. This guide serves as a resource for scientists and researchers, consolidating the current knowledge and outlining potential avenues for exploration, particularly in the realm of anti-inflammatory drug discovery.

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